Anti‑HIV‑1 Activity Equipotent to Glycyrrhizin in MT‑4 and MOLT‑4 Cells
In a direct head‑to‑head comparison, the 11‑deoxo compound (Licoricesaponin B2) demonstrated anti‑HIV‑1 activity that was indistinguishable from that of glycyrrhizin when tested in MT‑4 and MOLT‑4 cell lines [1]. The study by Hirabayashi et al. established that removal of the 11‑oxo group while retaining the heteroannular diene system does not compromise anti‑HIV‑1 potency, indicating that Licoricesaponin B2 can functionally replace glycyrrhizin in this specific antiviral context while offering a distinct chemical scaffold.
| Evidence Dimension | Anti‑HIV‑1 activity (qualitative potency) |
|---|---|
| Target Compound Data | Equally active as glycyrrhizin (EC₅₀ not separately reported; qualitative parity explicitly stated) |
| Comparator Or Baseline | Glycyrrhizin (glycyrrhizic acid) |
| Quantified Difference | No significant difference; described as 'as active as' glycyrrhizin |
| Conditions | MT‑4 and MOLT‑4 human T‑cell lines infected with HIV‑1 (strain not specified in abstract) |
Why This Matters
This evidence shows that Licoricesaponin B2 matches the anti‑HIV‑1 potency of the far more abundant glycyrrhizin, making it a directly interchangeable alternative when a distinct chemical entity is needed for patent circumvention, mechanistic studies, or combination strategies.
- [1] Hirabayashi K, Iwata S, Matsumoto H, Mori T, Shibata S, Baba M, Ito M, Shigeta S, Nakashima H, Yamamoto N. Antiviral activities of glycyrrhizin and its modified compounds against human immunodeficiency virus type 1 (HIV-1) and herpes simplex virus type 1 (HSV-1) in vitro. Chem Pharm Bull (Tokyo). 1991 Jan;39(1):112-5. doi:10.1248/cpb.39.112. PMID: 1646681. View Source
